molecular formula C21H28FN3O2 B6752533 2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide

2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B6752533
M. Wt: 373.5 g/mol
InChI Key: JDFHJYHWWVAULR-UHFFFAOYSA-N
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Description

2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-14(21(26)24-12-17-3-2-10-27-17)25-8-6-15(7-9-25)19-13-23-20-11-16(22)4-5-18(19)20/h4-5,11,13-15,17,23H,2-3,6-10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFHJYHWWVAULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)N2CCC(CC2)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with different functional groups replacing the fluoro group.

Mechanism of Action

The mechanism of action of 2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the oxolan-2-ylmethyl group further differentiates it from other fluoroindole derivatives, potentially leading to unique applications in various fields.

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